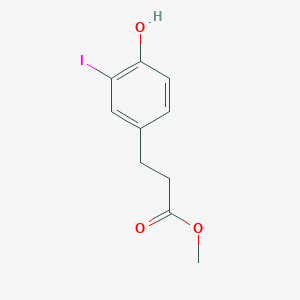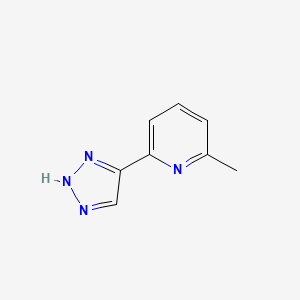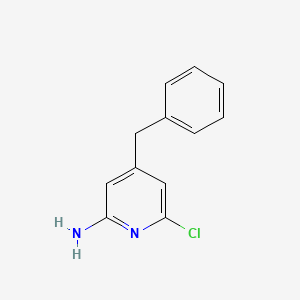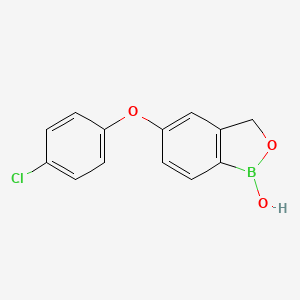
5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a benzene ring fused with an oxaborole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole typically involves the reaction of 4-chlorophenol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired benzoxaborole structure. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
化学反応の分析
Types of Reactions
5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxaborole ketones, while reduction can produce various hydroxy derivatives. Substitution reactions can lead to the formation of different phenoxy derivatives .
科学的研究の応用
5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its biological activity against various pathogens.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity. This property makes it a valuable tool in medicinal chemistry for developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
5-(4-chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: This compound has similar structural features but includes an oxadiazole ring instead of a benzoxaborole ring.
2-(4-chlorophenoxy)-5-nitrobenzene: This compound shares the chlorophenoxy group but has a nitrobenzene structure.
Uniqueness
5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole is unique due to the presence of the boron atom in its structure, which imparts distinct chemical and biological properties. The boron atom allows for reversible covalent interactions, making it a versatile compound in various applications .
特性
分子式 |
C13H10BClO3 |
|---|---|
分子量 |
260.48 g/mol |
IUPAC名 |
5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H10BClO3/c15-10-1-3-11(4-2-10)18-12-5-6-13-9(7-12)8-17-14(13)16/h1-7,16H,8H2 |
InChIキー |
DHSMLLHHRFGAHS-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


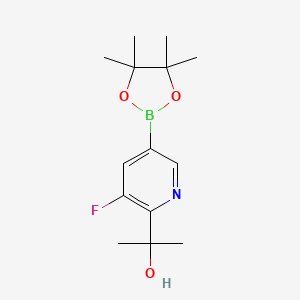
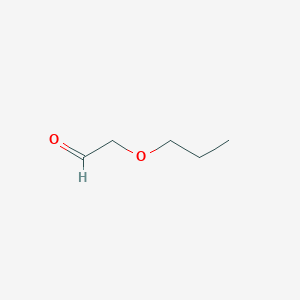
![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)
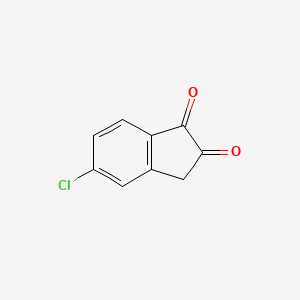
![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
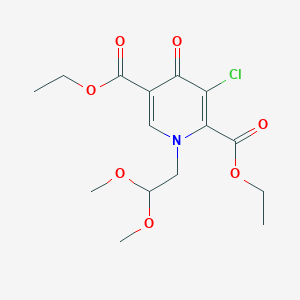
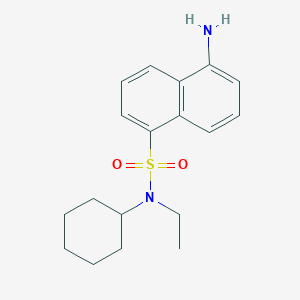
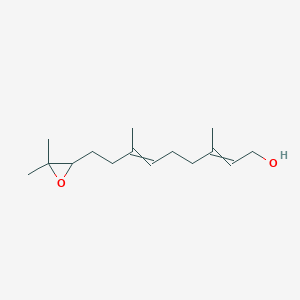
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
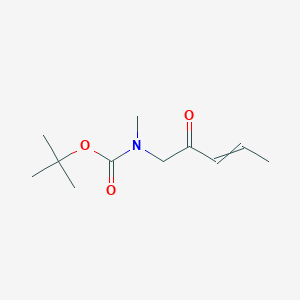
![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)
